molecular formula C9H12ClNO B13006571 1-(2-Amino-6-methylphenyl)ethanonehydrochloride CAS No. 90943-28-5

1-(2-Amino-6-methylphenyl)ethanonehydrochloride

Cat. No.: B13006571
CAS No.: 90943-28-5
M. Wt: 185.65 g/mol
InChI Key: AEDSJBRKBZGCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-methylphenyl)ethanonehydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a hydrochloride salt of 1-(2-amino-6-methylphenyl)ethanone, which is an aromatic ketone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methylphenyl)ethanonehydrochloride typically involves the reaction of 2-amino-6-methylacetophenone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-methylphenyl)ethanonehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Amino-6-methylphenyl)ethanonehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methylphenyl)ethanonehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Amino-6-methylphenyl)ethanonehydrochloride can be compared with other similar compounds such as:

  • 1-(2-Amino-4-methylphenyl)ethanonehydrochloride
  • 1-(2-Amino-5-methylphenyl)ethanonehydrochloride
  • 1-(2-Amino-3-methylphenyl)ethanonehydrochloride

These compounds share similar structural features but differ in the position of the methyl group on the aromatic ring. This difference can lead to variations in their chemical reactivity and biological activity, making this compound unique in its applications and properties .

Properties

CAS No.

90943-28-5

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(2-amino-6-methylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-6-4-3-5-8(10)9(6)7(2)11;/h3-5H,10H2,1-2H3;1H

InChI Key

AEDSJBRKBZGCPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.